7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FK-041 is a small molecule drug initially developed by Astellas Pharma, Inc. It is known for its antibacterial properties, specifically as an inhibitor of bacterial penicillin-binding proteins. This compound has shown promise in treating bacterial infections due to its ability to bind to and inhibit the function of these proteins, which are essential for bacterial cell wall synthesis .
Vorbereitungsmethoden
The synthesis of FK-041 involves several steps, starting with the preparation of the core cephalosporin structure. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the side chains: Various chemical reactions are employed to attach the necessary side chains to the β-lactam ring, enhancing the compound’s antibacterial activity.
Purification and crystallization: The final product is purified using techniques such as recrystallization to obtain a high-purity compound.
Industrial production methods for FK-041 involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
FK-041 undergoes several types of chemical reactions, including:
Oxidation: FK-041 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on FK-041, potentially altering its antibacterial properties.
Substitution: FK-041 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others, leading to the formation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of FK-041 with modified antibacterial activity .
Wissenschaftliche Forschungsanwendungen
FK-041 has several scientific research applications, including:
Chemistry: FK-041 is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: Researchers use FK-041 to study bacterial cell wall synthesis and the role of penicillin-binding proteins in this process.
Medicine: FK-041 is being investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Wirkmechanismus
FK-041 exerts its effects by binding to bacterial penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. By inhibiting these proteins, FK-041 disrupts the formation of the cell wall, leading to bacterial cell death. The molecular targets of FK-041 are the active sites of these proteins, where it forms a stable complex, preventing the normal enzymatic activity required for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
FK-041 is similar to other cephalosporin antibiotics, such as ceftizoxime and ceftaroline. FK-041 has unique properties that distinguish it from these compounds:
Higher affinity for penicillin-binding proteins: FK-041 has been shown to have a higher binding affinity for certain penicillin-binding proteins compared to other cephalosporins, making it more effective against specific bacterial strains.
Oral bioavailability: Unlike some cephalosporins that require intravenous administration, FK-041 can be administered orally, making it more convenient for patients.
Similar compounds include:
Ceftizoxime: Another cephalosporin antibiotic with a broad spectrum of activity.
Ceftaroline: A cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C16H15N7O5S3 |
---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N7O5S3/c17-16-20-7(4-31-16)9(22-28)12(24)21-10-13(25)23-11(15(26)27)8(5-30-14(10)23)29-3-6-1-18-19-2-6/h1-2,4,10,14,28H,3,5H2,(H2,17,20)(H,18,19)(H,21,24)(H,26,27) |
InChI-Schlüssel |
RNWMKMFWVBYAMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCC4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.